molecular formula C16H13F3N4O B606333 6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 1637739-82-2

6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer B606333
CAS-Nummer: 1637739-82-2
Molekulargewicht: 334.3
InChI-Schlüssel: IJCMHHSFXFMZAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a member of the class of pyrazoles . It is a complex organic molecule that contains several functional groups, including an amino group, a trifluoromethyl group, and a carbonitrile group .


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material. This undergoes a diazotization reaction to form a diazonium salt, which then condenses with ethyl cyanoacetate to form a ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The trifluoromethyl group is a key structural motif in this compound . The compound also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The initial diazotization reaction forms a diazonium salt, which then undergoes a condensation reaction with ethyl cyanoacetate . The resulting product then undergoes cyclization to form the final compound .

Wissenschaftliche Forschungsanwendungen

Cancer Research: Inhibition of RalA/B Activation

BQU57: is a cell-permeable compound that specifically targets RalA/B proteins. It binds to the GDP-bound Ral A/B in an allosteric manner, preventing their activation . This inhibition has been shown to reduce the anchorage-independent growth of human lung cancer cell lines H358 & H2122 .

Pharmacokinetics: Bioavailability in Animal Models

The compound has been tested for its pharmacokinetic properties and is found to be bioavailable in mice via intraperitoneal injection. It has a plasma half-life of 1.5 hours and shows tissue distribution, including the brain .

Tumor Growth Suppression: In Vivo Efficacy

BQU57 has demonstrated effectiveness in suppressing tumor growth in vivo. When administered daily via intraperitoneal dosing, it significantly reduced the expansion of H2122 tumors in mice .

Allosteric Inhibition: Binding Affinity and Specificity

The binding affinity of BQU57 to RalA/B is quantified with a dissociation constant (Kd) of 7.7 µM, indicating a strong and specific interaction with the GDP-bound form of these proteins .

Selectivity: Downregulation of Active RalA/B

This compound selectively downregulates levels of active RalA/B without affecting other GTPases such as Ras or RhoA, making it a valuable tool for studying Ral pathways .

Drug Distribution: Tissue Penetration

Following administration, BQU57 is distributed across various tissues, with quantifiable amounts detected in the liver, kidney, heart, lung, and brain, which is crucial for understanding its therapeutic potential .

Therapeutic Potential: Dosage and Administration

Research indicates that BQU57 can be administered in a dose-dependent manner to achieve desired effects on RalA/B activity, providing insights into its therapeutic dosage and administration methods .

Safety Profile: Toxicity and Side Effects

While the specific safety profile and potential side effects of BQU57 are not detailed in the available data, its selective mechanism of action suggests a potentially favorable toxicity profile, which is an important consideration in drug development .

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its biological activities and potential applications in the pharmaceutical and agrochemical industries . It is expected that many novel applications of this compound will be discovered in the future .

Wirkmechanismus

Target of Action

BQU57 selectively inhibits the small GTPases RalA and RalB . These proteins are part of the Ras superfamily and are implicated in various cellular processes, including proliferation, survival, and metastasis of several human cancers .

Mode of Action

BQU57 acts by binding to the GDP-bound form of RalA and RalB, locking them in their inactive state . This prevents the interaction of Ral with its effector proteins, such as Ral-binding protein 1 (RALBP1), thereby inhibiting the activation of Ral-dependent signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by BQU57 is the Ral signaling pathway. By inhibiting the activation of RalA and RalB, BQU57 disrupts the downstream signaling events that these proteins regulate . This includes processes such as cell migration, invasion, and viability .

Result of Action

BQU57 has been shown to decrease cell viability and inhibit tumor growth in various cancer cell lines and xenograft models . For instance, it has been reported to significantly impair non-small cell lung cancer (NSCLC) proliferation in both anchorage-dependent and independent assays .

Action Environment

The efficacy of BQU57 can be influenced by various environmental factors. For example, the compound’s stability and solubility can be affected by temperature and the presence of certain solvents . Additionally, the cellular environment, including the presence of other signaling molecules and the specific genetic context of the cells, can also impact the compound’s action and efficacy .

Eigenschaften

IUPAC Name

6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCMHHSFXFMZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS RN

1637739-82-2
Record name 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary mechanism of action of BQU57?

A1: BQU57 functions as a small molecule inhibitor targeting the GTPase Ral proteins, specifically RalA. [, , , ] By inhibiting RalA, BQU57 disrupts downstream signaling pathways crucial for tumor progression, including proliferation, survival, and metastasis. [, , ]

Q2: Which cancer types have shown sensitivity to BQU57 in preclinical studies?

A2: Preclinical research highlights BQU57's potential in triple-negative breast cancer (TNBC). [, , ] Studies demonstrate that BQU57 inhibits TNBC cell growth in vitro and reduces tumor growth and metastasis in vivo, including models utilizing patient-derived xenografts. [, ]

Q3: Has BQU57 demonstrated synergy with existing cancer therapies?

A3: In vitro studies show a greater than additive effect when BQU57 is combined with paclitaxel, a chemotherapy drug, in TNBC cell lines. [] This suggests potential for combination therapies to enhance treatment efficacy.

Q4: Are there any known resistance mechanisms to BQU57?

A4: While the provided research doesn't delve into specific resistance mechanisms, it highlights that RalA expression levels might predict response to chemotherapy in TNBC patients. [] Further research is needed to understand potential resistance development and identify biomarkers for treatment response.

Q5: What are the future directions for BQU57 research?

A5: Ongoing research focuses on:

  • Molecular mechanisms: Unraveling the intricate signaling pathways regulated by RalA in tumorigenesis and metastasis. []
  • Drug development: Optimizing Ral inhibitors for enhanced specificity towards RalA. []
  • Clinical translation: Exploring the therapeutic potential of BQU57 and other Ral inhibitors in clinical trials for TNBC and potentially other cancers. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.